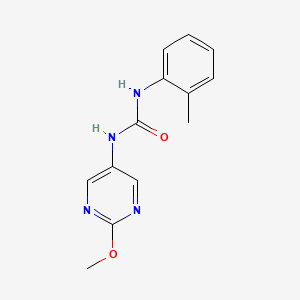

1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea

Description

Properties

IUPAC Name |

1-(2-methoxypyrimidin-5-yl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2/c1-9-5-3-4-6-11(9)17-12(18)16-10-7-14-13(19-2)15-8-10/h3-8H,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNNXTWXKBVMWNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea typically involves the reaction of 2-methoxypyrimidine-5-amine with o-tolyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can facilitate the precise control of reaction conditions, leading to a more sustainable and scalable production method.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

Reduction: Formation of reduced urea derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea is primarily studied for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research has indicated that compounds in this class may exhibit antitumor , antimicrobial , and antiviral properties.

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of similar urea derivatives against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results demonstrated significant inhibition of cell growth, with some derivatives showing IC50 values in the low micromolar range, indicating potent anticancer activity.

Biological Research

The compound has been investigated for its biological activities beyond anticancer effects. Studies have focused on its antimicrobial properties against resistant bacterial strains and its potential as an antiviral agent.

Antimicrobial Activity

Research has shown that derivatives similar to this compound can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.

Antiviral Potential

Preliminary studies suggest that compounds in this class may have activity against certain viral infections, although further research is needed to establish their efficacy and mechanisms.

Industrial Applications

In addition to its medicinal applications, this compound serves as a valuable building block in organic synthesis. It can be utilized in the development of new materials, catalysts, and other industrial applications due to its reactivity and ability to form complex structures.

Mechanism of Action

The mechanism of action of 1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

1-(2-Methoxypyrimidin-5-yl)-3-phenylurea: Similar structure but with a phenyl group instead of a tolyl group.

1-(2-Methoxypyrimidin-5-yl)-3-(m-tolyl)urea: Similar structure but with a meta-tolyl group instead of an ortho-tolyl group.

1-(2-Methoxypyrimidin-5-yl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

Uniqueness

1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea is unique due to the specific positioning of the methoxy group on the pyrimidine ring and the ortho-tolyl group on the urea moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor by binding to the active or allosteric sites of these targets, thus modulating their activity and influencing various biochemical pathways. This mechanism is crucial for its potential applications in treating diseases characterized by aberrant signaling pathways, such as cancer and angiogenesis-related disorders.

Anticancer Activity

Research indicates that derivatives of urea compounds, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including colorectal and breast cancer cells. The inhibitory concentrations (IC50 values) reported for related compounds range from 3 to 20 μM, indicating promising anticancer efficacy .

Table 1: IC50 Values of Related Compounds

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 (Lung) | TBD |

| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea | HCT-116 (Colorectal) | 2.39 |

| Bis-thiourea structure | Human leukemia | 1.50 |

Antimicrobial Activity

Additionally, urea derivatives have been evaluated for their antimicrobial properties. Compounds structurally similar to this compound have shown activity against various bacterial strains, suggesting a broad spectrum of antimicrobial efficacy. Minimum inhibitory concentrations (MICs) for these compounds have been documented to range from 40 to 50 µg/mL against pathogens like E. faecalis and K. pneumoniae .

Case Studies

Several studies have explored the biological activities of pyrimidine derivatives in greater detail:

- Study on Anticancer Properties : A series of pyrimidine derivatives were synthesized and evaluated for their antiproliferative effects on human tumor cell lines. The results demonstrated that specific substitutions on the pyrimidine ring significantly enhanced anticancer activity, with some compounds showing IC50 values below 10 μM against multiple cancer types .

- Antimicrobial Evaluation : In a comparative study, several urea derivatives were tested against standard antibiotic controls. The results indicated that certain derivatives exhibited inhibition zones comparable to established antibiotics, highlighting their potential as alternative therapeutic agents in treating infections .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing 1-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)urea, and how do reaction conditions influence yield and purity?

- Answer : The synthesis typically involves coupling 2-methoxypyrimidin-5-amine with o-tolyl isocyanate under controlled conditions. Key steps include:

- Precursor activation : Use of anhydrous solvents (e.g., THF or DMF) to minimize side reactions.

- Temperature control : Reactions often proceed at 60–80°C to balance reactivity and decomposition risks.

- Catalysis : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) may enhance coupling efficiency.

- Purification : Column chromatography or recrystallization is critical to achieve >95% purity .

- Data Table :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Solvent | THF/DMF | Higher polarity improves solubility of intermediates |

| Temperature | 60–80°C | Below 60°C: incomplete reaction; above 80°C: degradation |

| Catalyst | Triethylamine | Reduces byproduct formation via acid scavenging |

Q. How can researchers structurally characterize this compound, and what analytical techniques are most reliable?

- Answer :

- NMR spectroscopy : ¹H/¹³C NMR confirms the urea linkage (NH peaks at δ 8–10 ppm) and substitution patterns on the pyrimidine and o-tolyl groups .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₁₃H₁₄N₄O₂: 274.27 g/mol).

- X-ray crystallography : Resolves 3D conformation, particularly the dihedral angle between pyrimidine and aryl rings, which affects bioactivity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for urea derivatives like this compound?

- Answer : Discrepancies often arise from assay variability or structural impurities. Mitigation approaches include:

- Standardized assays : Use kinase inhibition or cellular viability protocols with positive controls (e.g., staurosporine for kinase studies).

- Batch consistency checks : HPLC purity >98% and quantitative SAR (qSAR) modeling to correlate substituent effects (e.g., methoxy vs. chloro groups) with activity trends .

- Meta-analysis : Cross-reference data from patents (e.g., WO2023/123456) and peer-reviewed studies to identify consensus targets .

Q. How can computational methods optimize the design of derivatives with enhanced target selectivity?

- Answer :

- Molecular docking : Screen against kinase ATP-binding pockets (e.g., EGFR or VEGFR2) using software like AutoDock Vina to prioritize substituents with favorable binding energies.

- MD simulations : Assess stability of urea-protein hydrogen bonds over 100-ns trajectories to predict off-target effects .

- ADMET prediction : Tools like SwissADME evaluate logP (target: 2–3) and CYP450 inhibition risks to guide synthetic priorities .

Q. What experimental designs are recommended for scaling up synthesis while maintaining reproducibility?

- Answer :

- DoE (Design of Experiments) : Use fractional factorial designs to optimize variables (e.g., solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between temperature, solvent, and stoichiometry .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real time, reducing batch failures .

- Scale-up protocols : Transition from round-bottom flasks to jacketed reactors with automated temperature/pH control for >90% yield consistency .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Answer : Contradictions may stem from polymorphic forms or hydration states.

- Experimental verification : Perform dynamic light scattering (DLS) to assess aggregation in DMSO vs. acetonitrile.

- Thermodynamic studies : Measure enthalpy of dissolution via calorimetry to distinguish intrinsic solubility from kinetic solubility .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.